molecular formula C9H6Cl3N5 B194319 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine CAS No. 77668-56-5

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine

Cat. No.: B194319
CAS No.: 77668-56-5
M. Wt: 290.5 g/mol
InChI Key: KWYJAWJSLDHFCF-UHFFFAOYSA-N
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Description

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine is a chemical compound of significant interest in scientific research, particularly within the fields of neuroscience and medicinal chemistry. It is an analog of the well-established anticonvulsant and mood-stabilizing drug Lamotrigine, sharing its core 1,2,4-triazine-3,5-diamine structure but featuring a distinct 2,3,5-trichlorophenyl moiety . This structural modification is investigated to explore structure-activity relationships and to develop novel therapeutic agents for central nervous system (CNS) disorders. Based on its structural similarity to Lamotrigine, the primary research value of this compound lies in its potential mechanism of action as a voltage-gated sodium channel blocker. By stabilizing the inactive conformation of these channels, it is hypothesized to modulate neuronal excitability and inhibit the release of excitatory neurotransmitters, such as glutamate . This mechanism is a key target for research into seizure disorders, neuropathic pain, and bipolar disorder. Consequently, this compound serves as a crucial tool for researchers aiming to understand the pharmacological requirements for sodium channel blockade and to design new chemical entities with improved efficacy or reduced side effects. This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl3N5/c10-3-1-4(6(12)5(11)2-3)7-8(13)15-9(14)17-16-7/h1-2H,(H4,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYJAWJSLDHFCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C2=C(N=C(N=N2)N)N)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50423543
Record name 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77668-56-5
Record name 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50423543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrobenzene Reduction and Sequential Functionalization

A foundational method begins with 2,3-dichloronitrobenzene as the starting material. The process involves seven sequential steps:

  • Reduction : Catalytic hydrogenation of 2,3-dichloronitrobenzene using hydrogen gas (55–90 psi) in a C1–C4 alkanol solvent with a metal catalyst (e.g., palladium or platinum) at 7–35°C yields 2,3-dichloroaniline.

  • Diazotization : Treatment with sodium nitrite under acidic conditions generates the diazonium salt.

  • Hydrolysis : Conversion to 2,3-dichlorobenzoic acid via aqueous workup.

  • Chlorination : Reaction with thionyl chloride or phosphorus pentachloride produces 2,3-dichlorobenzoyl chloride.

  • Cyanodehalogenation : Substitution of chlorine with a cyano group using potassium cyanide forms 2,3-dichlorobenzoyl cyanide.

  • Condensation : Cyclization with aminoguanidine bicarbonate in dimethyl sulfoxide (DMSO) or similar polar aprotic solvents yields the triazine core.

  • Purification : Recrystallization from isopropanol or methanol removes byproducts like desaminated hydroxy-triazine derivatives.

This method achieves industrial scalability but requires stringent temperature control and generates hazardous intermediates (e.g., cyanides).

Direct Cyclization via Trichlorobenzoyl Cyanide

An alternative route employs 2,3,5-trichlorobenzoyl cyanide as the key intermediate. In a representative procedure:

  • A solution of 2,3,5-trichlorobenzoyl cyanide in DMSO is added to aminoguanidine bicarbonate suspended in 8M nitric acid.

  • The mixture is stirred for 3 hours and left to stand for 21 days, facilitating cyclization.

  • The crude product is purified via column chromatography (silica gel, ethyl acetate/methanol/acetic acid) and recrystallized from isopropanol, yielding 1.6% of the target compound.

While avoiding nitrobenzene derivatives, this method suffers from low efficiency and prolonged reaction times.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodKey StepsReaction TimeYieldScalability
TraditionalMulti-step functionalization7–30 days1.6–89%Industrial
Microwave-assistedOne-pot cyclocondensation2–6 hours~90%*Laboratory

*Reported for structurally similar compounds.

Byproduct Formation and Purification Challenges

  • Traditional routes generate desaminated hydroxy-triazine derivatives, necessitating repetitive recrystallization.

  • Direct cyclization produces polymeric byproducts under acidic conditions, complicating chromatographic purification.

Critical Process Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but may degrade acid-sensitive intermediates.

  • Microwave irradiation minimizes side reactions by ensuring uniform heating.

Catalytic Systems

  • Palladium-based catalysts in hydrogenation steps require careful handling to prevent deactivation by chloride ions.

  • Copper(I) chloride in diazotization improves nitrile yields but introduces heavy metal contaminants .

Chemical Reactions Analysis

Types of Reactions

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring or the aromatic ring, leading to a wide range of chemical and biological activities .

Scientific Research Applications

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine has several scientific research applications, including:

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Explored for its potential anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the production of dyes, herbicides, and other agrochemicals

Mechanism of Action

The mechanism of action of 6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. In cancer research, it is believed to interfere with the cell cycle and induce apoptosis in cancer cells by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-Triazine-3,5-Diamine)

Structural Differences :

  • Lamotrigine has two chlorine atoms at the 2- and 3-positions of the phenyl ring, whereas the target compound has three chlorine atoms (2,3,5-positions).
  • Molecular Weight: Lamotrigine (256.09 g/mol) vs. Trichloro analog (290.5 g/mol).

Pharmacological Activity :

  • Lamotrigine inhibits voltage-gated sodium channels and modulates glutamate release, making it effective against epilepsy and bipolar disorder .

Fluorinated Triazine Derivatives (e.g., 6-(4-Fluorophenyl)-1,2,4-Triazine-3,5-Diamine)

Structural Differences :

  • Fluorine substituents (e.g., 4-fluorophenyl) replace chlorine, altering electronic properties and hydrogen-bonding capacity.

Pharmacological Activity :

  • Fluorine’s electronegativity enhances metabolic stability and receptor-binding affinity in some analogs. For example, fluorinated triazines in showed inhibitory effects on tumor cells via CDK2 interaction, a mechanism distinct from lamotrigine’s sodium channel blockade .

Solubility :

  • Fluorinated derivatives may exhibit higher solubility than chlorinated analogs due to reduced hydrophobicity.

1,2,4-Triazine-3,5(2H,4H)-Dione Derivatives

Structural Differences :

  • The triazine ring is modified with dione groups (e.g., 6-(2-aminophenyl)-4-phenyl-1,2,4-triazine-3,5-dione), introducing hydrogen-bonding sites absent in the trichloro compound.

Pharmacological Activity :

  • These derivatives demonstrate anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, with ED50 values comparable to carbamazepine. Their mechanism involves GABAergic modulation, contrasting with lamotrigine’s sodium channel effects .

Physicochemical and Pharmacokinetic Comparisons

Property 6-(2,3,5-Trichlorophenyl)-Triazine Lamotrigine Fluorinated Triazine (4-Fluorophenyl) Triazine-Dione Derivative
Molecular Weight ~290.5 256.09 ~240–260 ~280–300
ClogP Higher (3.5–4.0) 2.2 1.8–2.5 1.0–1.5
Solubility (mg/mL) <0.1 (predicted) 0.17 0.3–0.5 0.5–1.0
Primary Mechanism Sodium/calcium channel inhibition* Sodium channels CDK2 inhibition GABA modulation
Metabolic Stability Low (potential epoxide formation) Moderate High Moderate

*Predicted based on structural analogy to lamotrigine .

Research Implications and Challenges

  • Synthesis Complexity : Introducing a third chlorine atom requires precise regioselective reactions, as seen in lamotrigine’s industrial synthesis, which already faces challenges in impurity control .
  • Toxicity Risks : Increased chlorination may elevate hepatotoxicity risks, as observed in lamotrigine’s liver metabolism .
  • Crystal Engineering : Like lamotrigine, the trichloro analog’s bioavailability could be improved via cocrystals or salts, though its lower solubility may necessitate advanced formulations .

Biological Activity

6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H6Cl3N5\text{C}_9\text{H}_6\text{Cl}_3\text{N}_5

This compound features a triazine core substituted with a trichlorophenyl group and amino groups at the 3 and 5 positions. The presence of multiple chlorine atoms enhances its lipophilicity and potentially modulates its biological activity.

Anticonvulsant Activity

Research has indicated that derivatives of 1,2,4-triazines exhibit significant anticonvulsant properties. In particular, studies have demonstrated that this compound shows efficacy in treating central nervous system (CNS) disorders such as epilepsy. A standard maximal electroshock test revealed that this compound possesses anticonvulsant activity comparable to established treatments but with lower toxicity profiles .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that triazine derivatives can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 Value (µM)Reference
A549 (Lung)0.20
MCF-7 (Breast)1.25
HeLa (Cervical)1.03

These findings suggest that the compound may interfere with critical signaling pathways involved in tumor growth and proliferation.

The biological mechanisms underlying the activity of this compound are thought to involve the inhibition of specific kinases that play roles in cell survival and proliferation. For example, research has highlighted its ability to selectively inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cancer cell metabolism and growth .

Study on Anticonvulsant Effects

A notable study assessed the anticonvulsant effects of various triazine derivatives using an animal model. The LD50 values for this compound were determined to be significantly higher than those for traditional antiepileptic drugs like phenobarbital. This suggests a favorable safety profile for potential clinical applications in epilepsy management .

Antitumor Activity Evaluation

In another investigation focusing on anticancer activity, researchers synthesized several derivatives of triazines and evaluated their cytotoxic effects on melanoma cells. The compound showed promising results with a GI50 value indicating potent inhibition of tumor growth compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 6-(2,3,5-trichlorophenyl)-1,2,4-triazine-3,5-diamine to improve yield and purity?

  • Methodology :

  • Microwave-assisted synthesis : Adapt the one-pot, microwave-assisted method used for structurally similar triazine derivatives (e.g., N2-phenyl-1,3,5-triazine-2,4-diamine hydrochloride) to reduce reaction time and enhance regioselectivity .
  • Stepwise functionalization : Introduce the trichlorophenyl group via nucleophilic aromatic substitution (SNAr) under controlled pH (e.g., using Et3N as a base) to minimize side reactions .
  • Purification : Employ column chromatography (silica gel, gradient elution with EtOAC/light petroleum) for isolation, followed by recrystallization in THF or ethanol .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

  • Methodology :

  • IR spectroscopy : Identify key functional groups (e.g., NH2 stretching at ~3300 cm⁻¹, C-Cl vibrations at ~550–600 cm⁻¹) .
  • NMR (¹H/¹³C) : Use DMSO-d6 as a solvent to resolve aromatic protons (δ 7.2–8.1 ppm for trichlorophenyl) and triazine ring carbons (δ 160–170 ppm) .
  • X-ray crystallography : Confirm crystal packing and substituent orientation; collaborate with crystallography facilities for data collection (see SI protocols in ).

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test antifungal/antibacterial activity via microdilution (MIC/MBC) against Candida albicans or E. coli using triazole derivatives as positive controls .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to establish IC50 values .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trichlorophenyl group in SNAr reactions during synthesis?

  • Methodology :

  • DFT calculations : Model electron density distribution in the triazine core and trichlorophenyl substituent to predict reactive sites (e.g., C-6 position) .
  • Kinetic studies : Monitor reaction progress via HPLC to compare activation energies for chlorine substitution under varying conditions (pH, solvent polarity) .
    • Data contradiction resolution : If unexpected regioselectivity occurs, cross-reference computational predictions with experimental NMR/IR data to identify steric or electronic mismatches .

Q. How can researchers address discrepancies in bioactivity data across different studies?

  • Methodology :

  • Meta-analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to isolate variables like solvent choice or cell line specificity .
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., dichlorophenyl or methyl-substituted derivatives) to isolate the trichlorophenyl group’s contribution .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to fungal CYP51 or bacterial DNA gyrase, referencing PDB ligands (e.g., 7YY) for validation .
  • MD simulations : Analyze stability of ligand-protein complexes in GROMACS over 100-ns trajectories to identify critical binding residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine
Reactant of Route 2
Reactant of Route 2
6-(2,3,5-Trichlorophenyl)-1,2,4-triazine-3,5-diamine

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